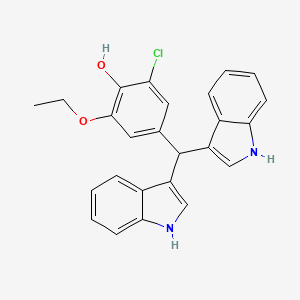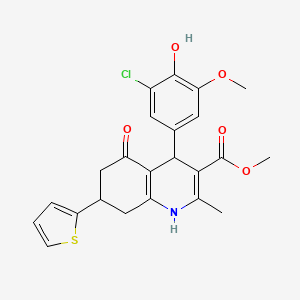
N-2-biphenylyl-2-(3-chlorophenoxy)propanamide
Übersicht
Beschreibung
N-2-biphenylyl-2-(3-chlorophenoxy)propanamide, commonly known as clofibrate, is a synthetic lipid-lowering drug. It belongs to the class of fibrates, which are used to treat hyperlipidemia. Clofibrate was first introduced in the 1960s and was widely used until the 1980s when it was replaced by other lipid-lowering drugs. However, clofibrate is still used in scientific research to study its mechanism of action and its effects on lipid metabolism.
Wirkmechanismus
The mechanism of action of clofibrate involves the activation of peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a transcription factor that regulates the expression of genes involved in lipid metabolism. Activation of PPARα by clofibrate leads to increased fatty acid oxidation and decreased triglyceride synthesis in the liver.
Biochemical and Physiological Effects:
Clofibrate has been shown to have several biochemical and physiological effects. It increases the activity of lipoprotein lipase, an enzyme that hydrolyzes triglycerides in plasma. This leads to increased clearance of triglyceride-rich lipoproteins from the circulation. Clofibrate also increases the activity of hepatic fatty acid oxidation enzymes, which leads to decreased hepatic triglyceride synthesis. Additionally, clofibrate increases the expression of genes involved in HDL metabolism, which leads to increased HDL cholesterol levels.
Vorteile Und Einschränkungen Für Laborexperimente
Clofibrate is widely used in scientific research to study its effects on lipid metabolism. It is a well-established model for studying the regulation of lipid metabolism by PPARα. However, clofibrate has several limitations. It is a synthetic drug that may not accurately model the effects of endogenous ligands for PPARα. Additionally, clofibrate has been shown to have off-target effects on other nuclear receptors, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several future directions for research on clofibrate. One area of interest is the development of novel PPARα agonists that have fewer off-target effects than clofibrate. Another area of interest is the study of the effects of clofibrate on other metabolic pathways, such as glucose metabolism. Finally, the role of clofibrate in the prevention and treatment of cardiovascular disease remains an active area of research.
Wissenschaftliche Forschungsanwendungen
Clofibrate has been extensively studied for its effects on lipid metabolism. It is known to lower plasma triglycerides and increase high-density lipoprotein (HDL) cholesterol levels. Clofibrate has also been shown to reduce the risk of coronary heart disease in patients with hyperlipidemia.
Eigenschaften
IUPAC Name |
2-(3-chlorophenoxy)-N-(2-phenylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO2/c1-15(25-18-11-7-10-17(22)14-18)21(24)23-20-13-6-5-12-19(20)16-8-3-2-4-9-16/h2-15H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQZJGDTPPJUNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C2=CC=CC=C2)OC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(4-chlorophenyl)[4-(2,6-dimethyl-4-morpholinyl)-3-nitrophenyl]methanone](/img/structure/B4073819.png)
![1-[3-(1-naphthyloxy)propyl]piperazine oxalate](/img/structure/B4073825.png)

![N-(2-fluorophenyl)-5-nitro-2-[(1-piperidinylacetyl)amino]benzamide](/img/structure/B4073844.png)
![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-N-(2-methoxyphenyl)cyclohexanecarboxamide](/img/structure/B4073851.png)



![1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}piperazine oxalate](/img/structure/B4073867.png)
![1-[2-(4-methylphenoxy)ethyl]azepane oxalate](/img/structure/B4073875.png)
![2-[2-(4-methoxyphenoxy)ethyl]-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B4073894.png)
![1-[4-(3-phenoxyphenoxy)butyl]piperazine oxalate](/img/structure/B4073900.png)
![1-[3-(2-tert-butylphenoxy)propyl]piperazine oxalate](/img/structure/B4073907.png)
![[4-(4-methoxyphenoxy)-2-butyn-1-yl]methylamine oxalate](/img/structure/B4073914.png)